2-{4-[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol
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Overview
Description
2-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that features a unique combination of benzodioxole, pyrazolopyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a base such as potassium carbonate.
Synthesis of the Pyrazolopyrimidine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The benzodioxole and pyrazolopyrimidine units are coupled using palladium-catalyzed cross-coupling reactions.
Final Assembly: The piperazine ring is introduced through nucleophilic substitution reactions, followed by the attachment of the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in cell cycle regulation and apoptosis. It may inhibit the activity of these enzymes, leading to cell cycle arrest and programmed cell death (apoptosis) . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is unique due to its combination of benzodioxole, pyrazolopyrimidine, and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H25N7O3 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-[4-[4-(1,3-benzodioxol-5-ylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C24H25N7O3/c32-13-12-29-8-10-30(11-9-29)24-27-22(26-17-6-7-20-21(14-17)34-16-33-20)19-15-25-31(23(19)28-24)18-4-2-1-3-5-18/h1-7,14-15,32H,8-13,16H2,(H,26,27,28) |
InChI Key |
WXILQMNBJAIHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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